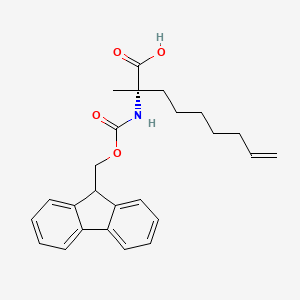

(S)-N-FMoc-2-(6'-heptenyl)alanine

Description

BenchChem offers high-quality (S)-N-FMoc-2-(6'-heptenyl)alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-FMoc-2-(6'-heptenyl)alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h3,7-10,12-15,22H,1,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTJGDVRPQAMSC-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801148396 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311933-83-1 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311933-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-N-FMoc-2-(6'-heptenyl)alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-N-FMoc-2-(6'-heptenyl)alanine, a key building block in the synthesis of stapled peptides. This document is intended to serve as a valuable resource for researchers and professionals in the fields of peptide chemistry, drug discovery, and development.

Core Chemical Properties

(S)-N-FMoc-2-(6'-heptenyl)alanine is a synthetic amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS). The 6'-heptenyl side chain provides a terminal alkene functionality, which is essential for the formation of hydrocarbon staples in peptides through ring-closing metathesis (RCM).

Physicochemical Data

A summary of the key physicochemical properties of (S)-N-FMoc-2-(6'-heptenyl)alanine is presented in the table below. It is important to note that some of these properties are predicted and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉NO₄ | MedChemExpress[1], ChemicalBook[[“]] |

| Molecular Weight | 407.50 g/mol | MedChemExpress[1], ChemicalBook[[“]] |

| CAS Number | 1311933-83-1 | ChemicalBook[[“]] |

| Appearance | Off-white to light yellow solid | ChemicalBook[[“]] |

| Predicted Boiling Point | 613.4 ± 55.0 °C | ChemicalBook[[“]] |

| Predicted Density | 1.154 ± 0.06 g/cm³ | ChemicalBook[[“]] |

| Predicted pKa | 3.94 ± 0.41 | ChemicalBook[[“]] |

| Storage Conditions | 2-8°C, stored under nitrogen | ChemicalBook[[“]] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (S)-N-FMoc-2-(6'-heptenyl)alanine. Representative data can be obtained from commercial suppliers such as MedChemExpress, which provides access to ¹H NMR, RP-HPLC, and Mass Spectrometry data for this compound.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of (S)-N-FMoc-2-(6'-heptenyl)alanine and its application in stapled peptide synthesis.

Synthesis of (S)-N-FMoc-2-(6'-heptenyl)alanine

Representative Synthesis Workflow:

References

(S)-N-FMoc-2-(6'-heptenyl)alanine: A Technical Guide for Stapled Peptide Synthesis in Orexin Receptor Agoneism

CAS Number: 1311933-83-1

This technical guide provides an in-depth overview of (S)-N-FMoc-2-(6'-heptenyl)alanine, a key building block in the synthesis of stapled peptides, with a focus on its application in the development of orexin receptor agonists. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Chemical Properties

(S)-N-FMoc-2-(6'-heptenyl)alanine is a non-natural amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS). The defining feature of this compound is the 6'-heptenyl side chain, which contains a terminal alkene. This functional group is designed to participate in a ring-closing metathesis (RCM) reaction with another alkene-containing amino acid residue within a peptide sequence. This intramolecular cross-link, or "staple," constrains the peptide into a specific conformation, often an alpha-helix.

Peptide stapling is a strategy employed to enhance the pharmacological properties of peptides by:

-

Increasing Alpha-Helicity: The hydrocarbon staple reinforces the alpha-helical secondary structure, which is often crucial for binding to target proteins.

-

Improving Proteolytic Resistance: The synthetic brace protects the peptide from degradation by proteases, thereby increasing its in vivo half-life.

-

Enhancing Target Affinity and Cell Permeability: By pre-organizing the peptide in its bioactive conformation, stapling can lead to higher binding affinity for its target. The increased hydrophobicity from the hydrocarbon staple can also improve cell membrane penetration.

Table 1: Chemical and Physical Properties of (S)-N-FMoc-2-(6'-heptenyl)alanine

| Property | Value |

| CAS Number | 1311933-83-1 |

| Molecular Formula | C25H29NO4 |

| Molecular Weight | 407.50 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | ≥95% (typical) |

| Storage Temperature | 2-8°C or -4°C |

Application in Orexin Receptor Agonist Development

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness, appetite, and other physiological processes. Loss of orexin-producing neurons leads to narcolepsy. Consequently, the development of orexin receptor agonists is a promising therapeutic strategy for this disorder.

(S)-N-FMoc-2-(6'-heptenyl)alanine has been utilized in the synthesis of stapled truncated orexin peptides to investigate their potential as orexin receptor agonists. The goal is to create smaller, more stable peptides that mimic the bioactive conformation of the endogenous orexin peptides.

Orexin Receptor Signaling Pathway

Orexin receptors are G protein-coupled receptors (GPCRs). Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R. Upon agonist binding, the receptors primarily couple to Gq proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling ultimately results in neuronal depolarization and increased excitability.

Experimental Protocols

The synthesis of stapled orexin peptides using (S)-N-FMoc-2-(6'-heptenyl)alanine involves several key stages: Fmoc solid-phase peptide synthesis (SPPS), on-resin ring-closing metathesis (RCM), and subsequent cleavage and purification.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc SPPS protocol is employed to assemble the linear peptide on a solid support (e.g., Rink amide resin).

General SPPS Cycle:

-

Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (including (S)-N-FMoc-2-(6'-heptenyl)alanine) is activated and coupled to the free amine on the resin. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Washing: The resin is washed again with DMF and DCM to remove unreacted reagents.

-

Repeat: This cycle is repeated for each amino acid in the peptide sequence.

Incorporation of (S)-N-FMoc-2-(6'-heptenyl)alanine: This amino acid is incorporated into the peptide chain using the standard coupling step described above. It is crucial to ensure the correct placement of this and another alkene-containing amino acid (e.g., at positions i and i+4 or i and i+7) to facilitate efficient stapling.

On-Resin Ring-Closing Metathesis (RCM)

Once the linear peptide containing the two alkene-bearing residues is synthesized, the stapling reaction is performed while the peptide is still attached to the resin.

-

Resin Preparation: The peptidyl-resin is washed and swollen in an RCM-compatible solvent, such as anhydrous DCM or 1,2-dichloroethane (DCE).

-

Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst) is added to the resin suspension.

-

Reaction: The reaction mixture is agitated under an inert atmosphere (e.g., nitrogen or argon) for a specified time (typically 2-24 hours) at room temperature or with gentle heating.

-

Washing: The resin is washed extensively with DCM to remove the catalyst and byproducts.

Peptide Cleavage and Purification

-

Final Fmoc Deprotection: The Fmoc group of the N-terminal amino acid is removed.

-

Cleavage: The stapled peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail. A common cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized.

-

Purification: The crude stapled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Quantitative Data from Orexin Agonist Studies

The following table summarizes representative data for a stapled truncated orexin peptide (hypothetical example based on published research) synthesized using (S)-N-FMoc-2-(6'-heptenyl)alanine.

Table 2: Characterization and Activity of a Stapled Orexin Peptide

| Parameter | Value |

| Peptide Sequence | Ac-Leu-Ala-(S5)-Ala-His-Asp-Ala-Gly-Phe-(S5)-Gln-NH2 (S5 represents the stapled residue derived from (S)-N-FMoc-2-(6'-heptenyl)alanine) |

| Purity (RP-HPLC) | >95% |

| Molecular Weight (ESI-MS) | Confirmed |

| OX1R Agonist Potency (EC50) | 50 nM |

| OX2R Agonist Potency (EC50) | 80 nM |

Conclusion

(S)-N-FMoc-2-(6'-heptenyl)alanine is a valuable synthetic tool for the generation of stapled peptides. Its application in the development of orexin receptor agonists demonstrates the potential of peptide stapling to create stabilized and potent peptide therapeutics. The detailed protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area.

(S)-N-FMoc-2-(6'-heptenyl)alanine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-N-FMoc-2-(6'-heptenyl)alanine, an unnatural amino acid crucial for the synthesis of stapled peptides. It details its chemical properties, a specific application in the synthesis of orexin receptor agonists, and the relevant biological signaling pathway.

Core Compound Data

(S)-N-FMoc-2-(6'-heptenyl)alanine is a key building block in the field of peptide therapeutics, particularly for creating hydrocarbon-stapled peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for standard solid-phase peptide synthesis (SPPS), while the heptenyl side chain allows for subsequent ring-closing metathesis (RCM) to form a stabilizing hydrocarbon staple.

| Property | Value | Citations |

| Molecular Formula | C25H29NO4 | [1] |

| Molecular Weight | 407.50 g/mol | [1] |

| CAS Number | 1311933-83-1 | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Primary Application | Building block for stapled peptide synthesis | [1] |

Application in Stapled Orexin Peptides

A notable application of (S)-N-FMoc-2-(6'-heptenyl)alanine is in the development of stapled truncated orexin peptides, which act as agonists for orexin receptors (OX1 and OX2).[1][[“]][4] Orexin-A and Orexin-B are neuropeptides that regulate sleep, appetite, and other physiological processes.[5][6] Stabilizing the α-helical structure of truncated orexin peptides through hydrocarbon stapling can enhance their bioactivity.[5] The study by Karhu L, et al. (2018) demonstrates the synthesis of such peptides to investigate their structure-activity relationships at orexin receptors.[1][[“]][4]

Experimental Protocol: Synthesis of a Stapled Orexin-A Analog

The following protocol is a representative methodology for the synthesis of a stapled orexin-A analog using (S)-N-FMoc-2-(6'-heptenyl)alanine, based on established Fmoc-SPPS and RCM procedures.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including (S)-N-FMoc-2-(6'-heptenyl)alanine)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HCTU, DIC, Oxyma Pure)

-

Dichloromethane (DCM)

-

1,2-Dichloroethane (DCE)

-

Grubbs' 1st Generation Catalyst

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc-SPPS Peptide Chain Elongation:

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including (S)-N-FMoc-2-(6'-heptenyl)alanine at the desired positions) and coupling reagents in DMF. Add the solution to the resin and allow it to react for 2 hours or until a negative Kaiser test is obtained. Wash the resin with DMF.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the target peptide sequence. For incorporating the unnatural amino acid, extended coupling times may be necessary.[7]

-

-

On-Resin Ring-Closing Metathesis (RCM):

-

Wash the peptide-resin with DCM.

-

Swell the resin in DCE.

-

Prepare a 10 mM solution of Grubbs' 1st Generation Catalyst in DCE.[8]

-

Add the catalyst solution to the resin and shake at room temperature for 2-4 hours. The reaction can be repeated with a fresh batch of catalyst to ensure complete cyclization.[8]

-

Wash the resin thoroughly with DCE and then DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Orexin Signaling Pathway and Stapled Peptide Interaction

Orexin receptors (OX1 and OX2) are G protein-coupled receptors (GPCRs).[4] Upon binding of an agonist, such as a stapled orexin peptide, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This initiates a downstream signaling cascade, often involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels.

Below is a diagram illustrating the general workflow for synthesizing a stapled peptide and its subsequent interaction with an orexin receptor.

Caption: Synthesis workflow and signaling of a stapled orexin peptide agonist.

This guide provides a foundational understanding of (S)-N-FMoc-2-(6'-heptenyl)alanine for its application in developing advanced peptide therapeutics. The provided protocols and diagrams serve as a starting point for researchers aiming to utilize this compound in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. consensus.app [consensus.app]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. erepo.uef.fi [erepo.uef.fi]

- 6. Orexins, orexigenic hypothalamic peptides, interact with autonomic, neuroendocrine and neuroregulatory systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merel.si [merel.si]

The Role of (S)-N-FMoc-2-(6'-heptenyl)alanine in Advanced Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-N-FMoc-2-(6'-heptenyl)alanine is a specialized amino acid derivative that serves as a critical building block in the synthesis of "stapled peptides." This technical guide provides an in-depth overview of its application, focusing on the synthesis of modified orexin peptides as detailed in key research, experimental protocols, and the underlying biological pathways.

Core Application: Peptide Stapling for Enhanced Therapeutic Potential

The primary research application of (S)-N-FMoc-2-(6'-heptenyl)alanine is in the construction of stapled peptides. Peptide stapling is a strategy used to constrain a peptide's natural helical structure, which can otherwise be unstable when the peptide is isolated from its parent protein.[1] This conformational rigidity is achieved by introducing a synthetic brace, or "staple," across the peptide's alpha-helix.

(S)-N-FMoc-2-(6'-heptenyl)alanine, with its terminal alkene group, is instrumental in forming this staple through a process called ring-closing metathesis (RCM). When two of these or similar non-natural amino acids are incorporated into a peptide sequence at specific positions (e.g., i and i+4 or i and i+7), their alkene side chains can be covalently linked using a ruthenium-based catalyst. The resulting hydrocarbon staple enhances the peptide's alpha-helicity, proteolytic resistance, and cell permeability, making it a more robust candidate for therapeutic applications.

Quantitative Data Summary: Stapled Orexin Peptides

The following table summarizes the quantitative data from the study by Karhu L, et al. (2018), which investigated the effects of stapling on truncated orexin-A peptides. The study utilized (S)-N-FMoc-2-(6'-heptenyl)alanine and other similar amino acids to create stapled analogues of orexin-A₁₅₋₃₃ and evaluated their agonist activity at human orexin 1 (OX₁) and orexin 2 (OX₂) receptors.

| Compound ID | Staple Position | Stapling Residues | OX₁ EC₅₀ (nM) | OX₂ EC₅₀ (nM) | Fold Decrease in Potency (vs. Ac-orexin-A₁₅₋₃₃) on OX₁ | Fold Decrease in Potency (vs. Ac-orexin-A₁₅₋₃₃) on OX₂ |

| Orexin-A | - | - | 0.12 | 0.12 | - | - |

| Orexin-A₁₅₋₃₃ | - | - | ~0.71 | ~0.83 | ~6 | ~7 |

| Ac-orexin-A₁₅₋₃₃ | - | - | ~0.42 | ~0.49 | ~3.5 | ~4.1 |

| 1A | i, i+4 | (S)-2-(4'-pentenyl)alanine | >20,000 | >20,000 | >47,600 | >40,800 |

| 2A | i, i+4 | (S)-2-(4'-pentenyl)alanine | >20,000 | >20,000 | >47,600 | >40,800 |

| 3A | i, i+4 | (S)-2-(4'-pentenyl)alanine | >20,000 | >20,000 | >47,600 | >40,800 |

| 4A | i, i+4 | (S)-2-(4'-pentenyl)alanine | 410 | 960 | 980 | 1960 |

Data extracted from Karhu L, et al. Peptides. 2018;102:54-60.[1] Note that while the study used various alkenyl alanines, the principle and procedure are directly applicable to (S)-N-FMoc-2-(6'-heptenyl)alanine for achieving different staple lengths.

Experimental Protocols

Synthesis of Stapled Orexin Peptides

This protocol is adapted from the methods described by Karhu L, et al. (2018) for the manual synthesis of stapled orexin peptides.[1]

Materials:

-

Rink Amide AM resin

-

Fmoc-protected amino acids, including Fmoc-(S)-2-(alkenyl)alanines (e.g., (S)-N-FMoc-2-(6'-heptenyl)alanine)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Ring-Closing Metathesis (RCM) catalyst: Grubbs' first-generation catalyst

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), DCE (1,2-Dichloroethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Resin Swelling: Swell the Rink Amide AM resin in DMF in a reaction vessel.

-

Fmoc Solid-Phase Peptide Synthesis (SPPS):

-

Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Couple the next Fmoc-protected amino acid (including the (S)-N-FMoc-2-(6'-heptenyl)alanine at the desired positions) using HATU and DIPEA in DMF.

-

Washing: Wash the resin with DMF.

-

Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

-

-

On-Resin Ring-Closing Metathesis (RCM):

-

Wash the peptide-resin with DCM.

-

Add a solution of Grubbs' first-generation catalyst in DCE to the resin.

-

Allow the reaction to proceed with agitation until the desired cyclization is achieved.

-

Wash the resin with DCE and DMF.

-

-

Final Deprotection and Cleavage:

-

Remove the N-terminal Fmoc group.

-

Wash the resin with DMF and DCM.

-

Cleave the stapled peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and collect the peptide pellet.

-

Purify the stapled peptide by RP-HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry.

-

Pharmacological Analysis: Intracellular Calcium Mobilization Assay

This protocol outlines the method used to assess the agonist activity of the synthesized stapled orexin peptides at the OX₁ and OX₂ receptors.[1]

Materials:

-

CHO cells stably expressing human OX₁ or OX₂ receptors.

-

Cell culture medium (e.g., Ham's F12) with supplements.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

Synthesized stapled peptides and control orexin peptides.

-

A fluorescence plate reader capable of kinetic reads (e.g., FlexStation).

Procedure:

-

Cell Culture: Culture the CHO-hOX₁ and CHO-hOX₂ cells in appropriate medium until they reach the desired confluency.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in assay buffer.

-

Pharmacological Assay:

-

Establish a baseline fluorescence reading in the plate reader.

-

Add varying concentrations of the stapled peptides or control peptides to the wells.

-

Immediately begin kinetic fluorescence measurements to detect changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the concentration-response curves and fit the data to a sigmoidal dose-response equation to determine the EC₅₀ values.

-

Visualizations

Experimental Workflow for Stapled Peptide Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of stapled peptides.

Orexin Receptor Signaling Pathway

Caption: Simplified orexin receptor signaling pathways.

References

The Strategic Application of (S)-N-FMoc-2-(6'-heptenyl)alanine in Peptide Stapling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide stapling has emerged as a transformative strategy in medicinal chemistry, enabling the development of conformationally constrained peptides with enhanced therapeutic properties. This guide provides an in-depth technical overview of the role of a specific, non-natural amino acid, (S)-N-FMoc-2-(6'-heptenyl)alanine, in this process. Through the strategic incorporation of this α,α-disubstituted amino acid, researchers can induce and stabilize α-helical secondary structures within peptides, leading to improved proteolytic resistance, increased cell permeability, and enhanced target affinity. This document details the experimental protocols for peptide synthesis and stapling, presents quantitative data from a case study involving orexin receptor agonists, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Peptide Stapling and (S)-N-FMoc-2-(6'-heptenyl)alanine

Peptides offer significant potential as therapeutic agents due to their high specificity and potency. However, their clinical utility is often limited by poor metabolic stability and low cell membrane permeability. Peptide stapling addresses these limitations by introducing a synthetic brace that locks the peptide into its bioactive α-helical conformation.[1] This is typically achieved through the incorporation of two unnatural amino acids bearing olefinic side chains, which are then covalently linked via a ring-closing metathesis (RCM) reaction.[2]

(S)-N-FMoc-2-(6'-heptenyl)alanine is a key building block in this technology. Its Fmoc-protected α-amine group makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols. The α,α-disubstitution enhances helical propensity, while the 6'-heptenyl side chain provides the necessary reactive handle for the ruthenium-catalyzed RCM reaction that forms the hydrocarbon staple.

Core Principles and Workflow

The overall process of generating a stapled peptide using (S)-N-FMoc-2-(6'-heptenyl)alanine involves a multi-step workflow. This process begins with the design of the peptide sequence, followed by its synthesis incorporating the unnatural amino acid, the on-resin cyclization to form the staple, and finally, cleavage, purification, and characterization of the final product.

Caption: General workflow for stapled peptide synthesis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating (S)-N-FMoc-2-(6'-heptenyl)alanine is typically performed manually using Fmoc chemistry on a Rink Amide resin.

Materials:

-

Rink Amide AM resin

-

Fmoc-protected amino acids (standard and (S)-N-FMoc-2-(6'-heptenyl)alanine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

For standard amino acids, use a 5-fold excess of the Fmoc-amino acid, DIC, and Oxyma Pure in DMF. Allow the coupling reaction to proceed for 1-2 hours.

-

For the incorporation of (S)-N-FMoc-2-(6'-heptenyl)alanine, a double coupling strategy is recommended to ensure complete reaction. Use a 5-fold excess of the amino acid and coupling reagents and allow each coupling to proceed for 2 hours.

-

-

Washing: Wash the resin with DMF and DCM after each coupling step.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

On-Resin Ring-Closing Metathesis (RCM)

Materials:

-

Grubbs' First Generation Catalyst

-

1,2-Dichloroethane (DCE), degassed

Protocol:

-

Resin Preparation: After the final amino acid coupling, wash the peptidyl-resin with DCM and then with degassed DCE.

-

Catalyst Addition: Prepare a 10 mM solution of Grubbs' catalyst in degassed DCE. Add 0.15-0.3 equivalents of the catalyst solution to the resin.

-

Reaction: Gently agitate the resin suspension at room temperature for 2-4 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Washing: After the reaction is complete, wash the resin thoroughly with DCE and DCM to remove the catalyst.

Peptide Cleavage and Purification

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether, ice-cold

-

Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to ice-cold diethyl ether.

-

Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether.

-

Purification: Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by preparative reverse-phase HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final stapled peptide.

Quantitative Data Presentation

The following data is derived from a study by Karhu et al. (2018), which investigated the use of (S)-N-FMoc-2-(6'-heptenyl)alanine and other olefin-bearing amino acids to create stapled truncated orexin peptides as orexin receptor agonists.[3]

Table 1: Agonistic Activity of Stapled Orexin Peptides at the OX1 Receptor

| Peptide ID | Staple Positions | Unnatural Amino Acids Used | EC50 (nM) |

| Orexin-A (15-33) | Unstapled | None | 100 ± 20 |

| Stapled Peptide 1 | 18 and 22 | (S)-N-Fmoc-2-(4'-pentenyl)alanine | >10,000 |

| Stapled Peptide 2 | 21 and 25 | (S)-N-Fmoc-2-(4'-pentenyl)alanine | 3,000 ± 1,000 |

| Stapled Peptide 3 | 21 and 25 | (S)-N-Fmoc-2-(6'-heptenyl)alanine & (S)-N-Fmoc-2-(3'-butenyl)alanine | >10,000 |

| Stapled Peptide 4 | 24 and 28 | (S)-N-Fmoc-2-(4'-pentenyl)alanine | >10,000 |

Data presented as mean ± SEM. EC50 values were determined using a calcium mobilization assay in CHO cells expressing the human OX1 receptor.

Table 2: Helicity of Stapled Peptides

Note: Specific helicity data for the orexin peptides from the Karhu et al. study were not provided in the publicly available information. The following is a representative table demonstrating how such data would be presented.

| Peptide ID | % Helicity (in PBS) | % Helicity (in 50% TFE) |

| Unstapled Peptide | 15% | 45% |

| Stapled Peptide | 65% | 80% |

% Helicity is typically determined by circular dichroism (CD) spectroscopy, measuring the mean residue ellipticity at 222 nm.

Visualization of Biological Pathways and Experimental Workflows

Orexin Receptor Signaling Pathway

Stapled orexin peptides, such as those synthesized using (S)-N-FMoc-2-(6'-heptenyl)alanine, are designed to act as agonists at orexin receptors (OX1R and OX2R), which are G-protein coupled receptors. Activation of these receptors triggers a cascade of intracellular signaling events.

Caption: Orexin receptor signaling pathway.

Experimental Workflow for Assessing Agonist Activity

The agonistic properties of the stapled orexin peptides are typically evaluated using a cell-based calcium mobilization assay.

Caption: Workflow for calcium mobilization assay.

Conclusion

(S)-N-FMoc-2-(6'-heptenyl)alanine is a valuable tool for the synthesis of stapled peptides. Its use in SPPS, coupled with RCM, allows for the generation of conformationally constrained α-helical peptides with potentially enhanced therapeutic properties. The case study of stapled orexin peptides demonstrates the application of this technology in the development of novel receptor agonists. While the introduction of the staple can sometimes lead to a decrease in potency, as seen in the orexin peptide example, it provides a crucial strategy for stabilizing the desired conformation and can be optimized through variations in staple position and linker length. Further research and development in this area hold significant promise for advancing peptide-based therapeutics.

References

The Architect's Guide to a New Class of Therapeutics: An In-Depth Technical Guide to Hydrocarbon Stapled Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, protein-protein interactions (PPIs) represent a vast and largely untapped frontier for therapeutic intervention. For decades, the transient and often expansive interfaces of these interactions have rendered them "undruggable" by traditional small molecules. Peptides, with their inherent ability to mimic helical secondary structures frequently found at PPI interfaces, have long been considered promising candidates. However, their therapeutic potential has been hampered by poor metabolic stability, low cell permeability, and a propensity to lose their bioactive conformation in physiological environments.

Hydrocarbon stapling has emerged as a transformative chemical biology tool that addresses these limitations, unlocking the potential of peptides to modulate intracellular targets. This technique involves the introduction of a synthetic, all-hydrocarbon brace ("staple") that locks a peptide into its bioactive α-helical conformation.[1] This conformational constraint not only enhances binding affinity to the target protein but also confers remarkable resistance to proteolytic degradation and facilitates cellular uptake.[2][3][4] This in-depth guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of hydrocarbon stapled peptides in modern drug discovery.

Core Principles of Hydrocarbon Stapling

The fundamental concept behind hydrocarbon stapling is the covalent linkage of two amino acid side chains within a peptide, thereby forming a macrocycle.[1] This is most commonly achieved through ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium-based catalysts, such as Grubbs' catalyst.[5][6] The process begins with the incorporation of non-natural amino acids bearing olefinic side chains at specific positions within the peptide sequence during solid-phase peptide synthesis (SPPS).[7]

The placement of these olefin-bearing amino acids is critical for effective stapling. To stabilize an α-helix, the amino acids are typically positioned at i and i+3, i and i+4, or i and i+7 residues apart.[7] This spacing ensures that the reactive side chains are on the same face of the helix, allowing for efficient intramolecular cyclization. The resulting hydrocarbon staple acts as a structural reinforcement, pre-organizing the peptide into a stable helical conformation.[6]

Advantages of Hydrocarbon Stapled Peptides

The introduction of a hydrocarbon staple imparts several advantageous properties to peptides, making them more drug-like:

-

Enhanced Helicity: The staple constrains the peptide backbone, significantly increasing its α-helical content even in aqueous solutions where unstapled peptides would adopt a random coil conformation.[8][9]

-

Increased Proteolytic Resistance: By locking the peptide into a helical fold, the amide bonds of the backbone are shielded from the action of proteases, leading to a substantially longer half-life in biological fluids.[2][3]

-

Improved Cell Permeability: The hydrocarbon staple increases the overall hydrophobicity of the peptide, which, in conjunction with the stabilized helical structure, facilitates its passage across the cell membrane, often via endocytic pathways.[10][11][12]

-

Higher Target Affinity: By pre-paying the entropic penalty of folding into the bioactive conformation, stapled peptides can exhibit significantly higher binding affinities for their target proteins compared to their linear counterparts.[5]

Data Presentation: A Comparative Analysis of Stapled Peptides

The following tables summarize key quantitative data for a selection of hydrocarbon stapled peptides from the literature, providing a comparative view of their biophysical and pharmacological properties.

Table 1: Helicity of Representative Stapled Peptides

| Peptide Name/Target | Staple Type (i, i+n) | % Helicity (Stapled) | % Helicity (Unstapled) | Measurement Method |

| BIM SAHB | i, i+4 | High | Low | Circular Dichroism |

| p53-derived peptide | i, i+7 | ~90% | Low | Circular Dichroism |

| hACE2-derived peptide | i, i+4 | up to 53.5% | Low | Circular Dichroism[13] |

| B1-Leu derivative | i, i+4 / i, i+7 | Significantly Increased | Low | Circular Dichroism |

| IGFBP-3 derived peptide | i, i+4 | ~50% | ≤20% | Circular Dichroism[14] |

Table 2: Binding Affinity of Stapled Peptides to Their Targets

| Peptide Name/Target | Staple Type (i, i+n) | Binding Affinity (Ki/IC50) | Target Protein | Measurement Method |

| BIM SAHB | i, i+4 | Improved affinity | BCL-2 family proteins | Fluorescence Polarization |

| p53-derived peptide | i, i+7 | High nM | hDM2 | Fluorescence Polarization |

| meta-methoxy derivative | Double Strain-Promoted | 8.5 ± 1.9 nM | MDM2 | Fluorescence Polarization[4] |

| meta-fluoro derivative | Double Strain-Promoted | 17.3 ± 7.7 nM | MDM2 | Fluorescence Polarization[4] |

Table 3: Proteolytic Stability of Stapled Peptides

| Peptide Name/Target | Staple Type (i, i+n) | Half-life (Stapled) | Half-life (Unstapled) | Protease |

| Generic Stapled Peptide | i, i+4 | 9-fold longer | Shorter | Chymotrypsin |

| B1-Leu derivative | i, i+4 / i, i+7 | Markedly improved | Rapidly degraded | Various proteases |

| p53-derived peptide | i, i+7 | > 24 hours | < 30 minutes | Trypsin |

Table 4: Cellular Uptake of Stapled Peptides

| Peptide Name/Target | Staple Type (i, i+n) | Cellular Uptake | Cell Line | Measurement Method |

| FITC-labeled peptide | i, i+4 | Efficient | MDA-MB-231 | Fluorescence Microscopy[15] |

| TMR-labeled peptides | i, i+4 | Efficient, nuclear localization | MDA-MB-231 | Confocal Microscopy[14] |

| Various stapled peptides | i, i+4 and i, i+7 | Varies with staple and charge | U2OS | High-throughput Epifluorescence Microscopy[10][11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and characterization of hydrocarbon stapled peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Olefin-Bearing Peptides

-

Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, swelled in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acids (including the non-natural olefin-bearing amino acids) to the deprotected N-terminus. Use a coupling reagent such as HCTU and a base like N,N-diisopropylethylamine (DIPEA) in DMF.[16] The coupling reaction is typically carried out for 30-60 minutes.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

-

Final Deprotection: Perform a final Fmoc deprotection to reveal the N-terminal amine.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

-

Resin Swelling: Swell the resin-bound linear peptide in an anhydrous and degassed solvent, typically 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6]

-

Catalyst Preparation: Prepare a solution of a first-generation Grubbs' catalyst in the reaction solvent. For a typical reaction, use 5-20 mol% of the catalyst relative to the peptide on the resin.[6]

-

RCM Reaction: Add the catalyst solution to the swollen resin under an inert atmosphere (e.g., nitrogen or argon).[6] Agitate the reaction mixture at room temperature for 2-24 hours.[6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing it by mass spectrometry.[6]

-

Washing: Upon completion, thoroughly wash the resin with the reaction solvent to remove the ruthenium catalyst.[6]

Protocol 3: Cleavage, Deprotection, and Purification

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[3]

-

Cleavage and Deprotection: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[6]

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.[6]

-

Purification: Purify the crude stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][17][18][19]

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry.[3]

Protocol 4: Biophysical and Biological Characterization

-

Circular Dichroism (CD) Spectroscopy for Helicity Assessment:

-

Fluorescence Polarization (FP) for Binding Affinity:

-

Label a tracer peptide (often the unstapled version or a known binder) with a fluorescent probe.

-

In a multi-well plate, mix a constant concentration of the target protein and the fluorescently labeled tracer peptide.[22][23][24][25][26]

-

Add increasing concentrations of the unlabeled stapled peptide (the competitor).

-

Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the stapled peptide.

-

Calculate the IC50 or Ki value from the resulting competition curve.[8]

-

-

Proteolytic Stability Assay:

-

Incubate the stapled peptide and its unstapled counterpart at a known concentration in a buffer containing a specific protease (e.g., chymotrypsin, pepsin, or proteinase K).[8]

-

At various time points, quench the reaction and analyze the amount of intact peptide remaining by LC-MS.[8]

-

Determine the half-life of each peptide under the given conditions.[2]

-

-

Cellular Uptake Assay:

-

Label the stapled peptide with a fluorescent dye (e.g., FITC or TMR).[14][15][27][28]

-

Incubate cultured cells with the fluorescently labeled peptide for a defined period.[27]

-

Wash the cells to remove extracellular peptide.

-

Visualize and quantify cellular uptake using fluorescence microscopy, confocal microscopy, or flow cytometry.[14][15][29]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the study of hydrocarbon stapled peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]

- 8. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]

- 9. Helicity‐Dependent Enzymatic Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. hplc.eu [hplc.eu]

- 19. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. americanpeptidesociety.org [americanpeptidesociety.org]

- 21. researchgate.net [researchgate.net]

- 22. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. raineslab.com [raineslab.com]

- 27. lifetein.com [lifetein.com]

- 28. Chemoselective, regioselective, and positionally selective fluorogenic stapling of unprotected peptides for cellular uptake and direct cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04839C [pubs.rsc.org]

- 29. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc Protection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide research and drug development. We will delve into the core principles, detailed experimental protocols, and critical considerations for researchers in academia and the pharmaceutical industry.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. This method, favored for its mild reaction conditions, relies on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. The side chains of the amino acids are protected by acid-labile groups, which remain intact during the synthesis and are removed in the final cleavage step. This orthogonal protection scheme is a key feature of Fmoc-SPPS.

The synthesis begins with the selection of a suitable resin, which depends on whether the C-terminus of the final peptide is a carboxylic acid or an amide. The first Fmoc-protected amino acid is then attached to this resin. The cyclical process of deprotection and coupling is then initiated. In each cycle, the Fmoc group is removed from the N-terminal amino acid, followed by the coupling of the next activated Fmoc-amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Key Chemical Reactions in Fmoc-SPPS

The success of Fmoc-SPPS hinges on a series of well-defined chemical reactions. Understanding the mechanisms of these reactions is crucial for troubleshooting and optimizing the synthesis process.

2.1. Fmoc Group Deprotection

The removal of the Fmoc protecting group is achieved through a β-elimination reaction facilitated by a secondary amine base, most commonly piperidine. The reaction proceeds in two steps: first, the base abstracts the acidic proton on the C9 position of the fluorenyl ring. This is followed by a β-elimination that releases the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). The secondary amine then acts as a scavenger, trapping the DBF to form a stable adduct and driving the reaction to completion.

2.2. Peptide Bond Formation (Coupling)

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. This is typically achieved using a variety of coupling reagents. Common classes of coupling reagents include carbodiimides (e.g., N,N'-diisopropylcarbodiimide, DIC) and onium salts (e.g., HBTU, HATU, HCTU). These reagents react with the Fmoc-amino acid to form a highly reactive intermediate that is readily attacked by the free N-terminal amine of the growing peptide chain on the resin. Additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) are often included to accelerate the coupling reaction and suppress side reactions, such as racemization.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for various aspects of the synthesis.

Table 1: Common Resins for Fmoc-SPPS

| Resin Name | C-Terminal Functional Group | Typical Loading Capacity (mmol/g) |

| Wang Resin | Carboxylic Acid | 0.3 - 1.0 |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (with option for protected peptide cleavage) | 1.0 - 2.0 |

| Rink Amide Resin | Amide | 0.3 - 0.8 |

Data compiled from multiple sources.

Table 2: Standard Fmoc Deprotection Conditions

| Reagent | Concentration | Reaction Time |

| Piperidine in DMF | 20% (v/v) | 2 x 5-10 minutes |

| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine (v/v) | 2 x 2-5 minutes |

Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can accelerate deprotection but may increase the risk of side reactions like aspartimide formation.

Table 3: Common Coupling Reagents in Fmoc-SPPS

| Reagent | Class | Activator/Additive | Typical Coupling Time |

| HBTU/DIPEA | Aminium Salt | DIPEA (base) | 15 - 60 minutes |

| HATU/DIPEA | Aminium Salt | DIPEA (base) | 15 - 60 minutes |

| HCTU/DIPEA | Aminium Salt | DIPEA (base) | 15 - 60 minutes |

| DIC/Oxyma | Carbodiimide | Oxyma (additive) | 30 - 120 minutes |

Note: Coupling times can vary significantly depending on the specific amino acids being coupled.

Table 4: Common Cleavage Cocktails for Final Deprotection

| Reagent Cocktail | Target Residues | Scavengers | Typical Cleavage Time |

| TFA/TIS/H₂O (95:2.5:2.5) | General purpose, for peptides without sensitive residues | Triisopropylsilane (TIS), Water | 1.5 - 3 hours |

| TFA/TIS/EDT/H₂O (94:1:2.5:2.5) | For peptides containing Cys | TIS, Ethanedithiol (EDT), Water | 1.5 - 3 hours |

| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For complex peptides with multiple sensitive residues | Phenol, Water, Thioanisole, EDT | 1.5 - 4 hours |

TFA: Trifluoroacetic acid. Scavengers are crucial to prevent the reattachment of cleaved protecting groups to sensitive amino acid side chains.

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling

-

Weighing the Resin: Weigh the appropriate amount of resin based on the desired synthesis scale and the resin's loading capacity.

-

Transfer to Reaction Vessel: Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).

-

Swelling: Add DMF to the resin to cover it completely. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

-

Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.

Protocol 2: Fmoc Deprotection

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

-

First Deprotection: Add the deprotection solution to the swollen and washed resin. Agitate gently for 5-10 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, with a volume sufficient to cover the resin each time) to remove all traces of the deprotection reagent.

Protocol 3: Amino Acid Coupling

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF. Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel for 30-120 minutes at room temperature. The exact time will depend on the amino acids being coupled.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Final Cleavage and Deprotection

-

Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.

-

Cleavage Cocktail: Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 4).

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a fume hood. Gently agitate the mixture at room temperature for 1-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

Visualizing the Process and Troubleshooting

The following diagrams illustrate the key workflows and mechanisms in Fmoc-SPPS.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Caption: The mechanism of Fmoc deprotection by piperidine.

Alkenyl Amino Acids for Peptide Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of alkenyl amino acids for peptide modification, a technique that has revolutionized the development of stabilized peptides with enhanced therapeutic potential. This document details the synthesis of these non-natural amino acids, their incorporation into peptide chains, and the subsequent chemical modifications that enable the creation of structurally constrained and biologically active peptides. Particular focus is given to hydrocarbon-stapled peptides, which have emerged as a promising class of molecules for targeting challenging intracellular protein-protein interactions (PPIs).

Introduction to Alkenyl Amino Acid-Modified Peptides

Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability, low cell permeability, and a lack of stable secondary structure in solution. The incorporation of alkenyl amino acids into peptides, followed by intramolecular cross-linking, addresses these limitations by introducing a covalent brace that locks the peptide into its bioactive conformation, typically an α-helix.[1][2][3] This process, known as peptide stapling, enhances proteolytic resistance, improves cell penetration, and increases target affinity.[1][2][4]

The most common application of alkenyl amino acids in peptide modification is the formation of all-hydrocarbon staples via ring-closing metathesis (RCM).[1][5] This technique utilizes ruthenium-based catalysts to form a carbon-carbon double bond between two alkenyl side chains, creating a cyclic constraint.[1][5] The resulting "stapled" peptides have shown significant promise in modulating PPIs involved in various diseases, including cancer.[2][4][6]

Synthesis of Alkenyl Amino Acids

The foundation of peptide modification with alkenyl groups lies in the availability of chiral α-alkenyl α-amino acids. Several synthetic routes have been developed to produce these crucial building blocks with high enantioselectivity.

Enantioselective Synthesis via N-H Insertion

A highly efficient method for synthesizing α-alkenyl α-amino acids involves a cooperative catalysis approach using achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids.[7][8] This reaction facilitates the N-H insertion of a vinyldiazoacetate with a carbamate.[7][8]

Key Features:

| Substrate (Vinyldiazoacetate) | Catalyst Loading (Rh2(OAc)4/SPA) | Solvent | Time (h) | Yield (%) | ee (%) |

| Ethyl 2-diazo-3-butenoate | 1 mol% / 2 mol% | Toluene | 0.5 | 95 | 95 |

| Methyl 2-diazo-3-phenylpropenoate | 1 mol% / 2 mol% | Toluene | 1 | 92 | 98 |

| tert-Butyl 2-diazo-4-pentenoate | 1 mol% / 2 mol% | Toluene | 0.5 | 99 | 96 |

Table 1: Representative Quantitative Data for Enantioselective N-H Insertion. [7][8]

Synthesis of Chiral Alkenyl Cyclopropane Amino Acids

To further expand the structural diversity of modified peptides, chiral alkenyl-containing cyclopropane amino acids have been synthesized.[9][10] These building blocks introduce additional conformational constraints. The synthesis typically involves a two-step olefination and cyclopropanation procedure.[9][10]

Incorporation of Alkenyl Amino Acids into Peptides

The most common method for incorporating alkenyl amino acids into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS).[2][6][11] This allows for the precise placement of the non-natural amino acids at specific positions within the peptide chain, which is crucial for effective stapling.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing two alkenyl amino acid residues.

Materials:

-

Rink Amide resin[12]

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-protected alkenyl amino acids (e.g., Fmoc-(S)-2-(4'-pentenyl)alanine)[13]

-

Coupling reagents: HBTU, HOBt, DIPEA[12]

-

Deprotection reagent: 20% piperidine in DMF

-

Solvents: DMF, DCM[14]

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O[5]

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating the Fmoc-protected alkenyl amino acids at the desired positions (e.g., i and i+4 or i and i+7).[1][3]

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

N-terminal Acetylation (Optional): Treat the resin with a mixture of acetic anhydride:DIPEA:DMF (1:2:3) for 30 minutes to cap the N-terminus.[9]

References

- 1. Membrane permeability of hydrocarbon-cross-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc-(S)-2-(4-pentenyl)Ala-OH ≥97 Fmoc-(S)-2-(4-pentenyl)alanine [sigmaaldrich.com]

- 3. csmres.co.uk [csmres.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biotage.com [biotage.com]

- 6. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. (S)-N-Fmoc-2-(4'-pentenyl) alanine [anaspec.com]

- 14. chemrxiv.org [chemrxiv.org]

Unlocking the Undruggable: A Technical Guide to the Discovery and Significance of Stapled Alpha-Helical Peptides

Executive Summary: For decades, a vast landscape of compelling therapeutic targets, particularly those governed by intracellular protein-protein interactions (PPIs), remained beyond the reach of conventional small molecules and large biologics. The discovery of stapled alpha-helical peptides represents a paradigm shift, providing a novel modality engineered to systematically address this challenge. By introducing a synthetic hydrocarbon "staple," these peptides are locked into their bioactive alpha-helical conformation. This structural reinforcement imparts remarkable properties, including enhanced target affinity, resistance to proteolytic degradation, and the crucial ability to penetrate cell membranes to engage intracellular targets. This guide provides an in-depth exploration of the discovery, core principles, and profound significance of stapled peptides, offering researchers and drug development professionals a technical overview of their synthesis, characterization, and application in targeting critical disease pathways.

The "Undruggable" Target Problem: A Therapeutic Frontier

The landscape of human disease is intricately mapped by complex signaling networks, a great number of which are mediated by protein-protein interactions (PPIs). These interactions, often characterized by large, flat, and featureless interfaces, have historically been deemed "undruggable" by traditional therapeutic modalities.[1][2] Small molecules are typically too small to effectively disrupt these expansive surfaces, while large biologics like antibodies are generally cell-impermeable and thus restricted to extracellular targets.[2][3]

The alpha-helix is one of the most common secondary structures in proteins and frequently serves as a critical recognition motif at the heart of many PPIs.[1] While synthetic peptides mimicking these helical domains are logical candidates for PPI inhibitors, their therapeutic potential has been severely hampered by two intrinsic flaws: rapid degradation by proteases and an inability to maintain their bioactive helical structure when isolated from the parent protein.[4][5] This lack of structural stability also prevents them from efficiently crossing cell membranes to reach their intracellular targets.[3][4]

Discovery and Innovation: The Genesis of the Stapled Peptide

In the late 1990s and early 2000s, the pioneering work of Gregory Verdine, Stanley Korsmeyer, and Loren Walensky at Harvard University provided a groundbreaking solution to these challenges.[6] They developed a chemical strategy termed "hydrocarbon stapling" to enforce and stabilize the alpha-helical conformation of synthetic peptides.[7][8]

The core innovation involves replacing two amino acids on the same face of a peptide helix with non-natural, olefin-bearing amino acids. These amino acids are then covalently linked—or "stapled"—using a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[3][9][10] This all-hydrocarbon staple acts as a structural brace, locking the peptide into its bioactive helical shape.[11] This seminal work demonstrated that stapled peptides were not only helical but also remarkably resistant to proteases and capable of penetrating cells to engage their intracellular targets, thereby inducing a biological response.[1][6][8] This discovery effectively created a new class of therapeutics capable of bridging the gap between small molecules and biologics.[3]

Core Principles of Stapled Peptide Design

The design and synthesis of a stapled peptide is a systematic process aimed at mimicking a native alpha-helical protein interface. The workflow involves identifying the target PPI, designing the peptide sequence, synthesizing and stapling the peptide, and finally, characterizing its structure and function.

The placement of the staple is critical. To maintain the helix, the linked amino acids must be on the same face of the helix.[12][13] Given that a standard alpha-helix has 3.6 residues per turn, staples are typically installed between residues at the i and i+4 positions (spanning one helical turn) or the i and i+7 positions (spanning two helical turns).[12][13] The staple is strategically placed on the solvent-exposed face of the helix to avoid disrupting the key binding residues that interact with the target protein.[12]

Significance and Applications in Drug Discovery

Stapled peptides have unlocked numerous high-value intracellular targets, particularly in oncology. Two of the most prominent examples are the reactivation of the p53 tumor suppressor pathway and the direct induction of apoptosis by targeting the BCL-2 family of proteins.

Reactivating Tumor Suppressor Pathways: The p53-MDM2/MDMX Axis

The p53 protein is a critical tumor suppressor, often called the "guardian of the genome," that is functionally inactivated in over half of all human cancers.[14][15] In many cancers with wild-type p53, its function is suppressed by overexpression of its negative regulators, MDM2 and MDMX.[14][16] These proteins bind to the N-terminal alpha-helical domain of p53, targeting it for degradation.

Disrupting the p53-MDM2/MDMX interaction with a therapeutic agent can restore p53 function, triggering cell-cycle arrest and apoptosis in cancer cells.[14] Stapled peptides designed to mimic the p53 helical domain have proven to be potent dual inhibitors of both MDM2 and MDMX.[14][17]

Inducing Apoptosis: Targeting the BCL-2 Protein Family

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[7] Anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1) prevent cell death by sequestering pro-apoptotic "BH3-only" proteins (e.g., BID, BIM, PUMA).[7][16] Many cancers survive by overexpressing these anti-apoptotic proteins.

Stapled peptides that mimic the alpha-helical BH3 domain of pro-apoptotic proteins, known as Stabilized Alpha-Helix of BCL-2 Domains (SAHBs), can bind with high affinity to the hydrophobic groove of anti-apoptotic BCL-2 proteins.[7][8] This displaces the natural pro-apoptotic activators, initiating the downstream caspase cascade and leading to selective cancer cell death.[7][18]

Quantitative Analysis of Stapled Peptide Performance

The success of stapled peptides is underpinned by quantifiable improvements in their biophysical and pharmacological properties compared to their linear counterparts. The following tables summarize key performance data for well-characterized stapled peptides targeting the p53-MDM2/MDMX and BCL-2 pathways.

Table 1: Performance of p53-MDM2/MDMX Targeting Peptides

| Peptide | Target(s) | Binding Affinity (Kd or Ki, nM) | Cellular Activity (IC50, µM) | Helicity (%) | Reference(s) |

|---|---|---|---|---|---|

| ATSP-7041 | MDM2 & MDMX | MDM2: 23 nMMDMX: 55 nM | SJSA-1: 0.88 | Not Reported | [12][17] |

| SAH-p53-8 | MDM2 & MDMX | MDM2: 3.9 nMMDMX: 95 nM | Not Reported | Not Reported | [12] |

| Nutlin-3a (Small Molecule) | MDM2 | MDM2: 90 nMMDMX: No Binding | SJSA-1: 0.11 | N/A |[12] |

Table 2: Performance of BCL-2 Family Targeting Peptides (SAHBs)

| Peptide | Target(s) | Binding Affinity (Kd or Ki, nM) | Helicity (%) | Notes | Reference(s) |

|---|---|---|---|---|---|

| BID SAHBA | BCL-xL, BCL-2 | BCL-xL: 180 nM | 75% | Cell-permeable, induces apoptosis in leukemia cells. | [8] |

| Unstapled BID | BCL-xL, BCL-2 | BCL-xL: 4100 nM | 15% | Poor affinity and helicity compared to stapled version. | [8] |

| BAD pSAHB-2 | BCL-xL | BCL-xL: ~50 nM | Not Reported | Photoreactive version for target capture. | [19] |

| Engineered Stapled Peptide | BCL-xL | ~10 nM | Not Reported | >100-fold selectivity vs. other BCL-2 members. |[5] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of stapled peptides, representing a standard workflow in the field.

Protocol: Synthesis of Stapled Peptides

This protocol describes the synthesis of a hydrocarbon-stapled peptide using Fmoc-based solid-phase peptide synthesis (SPPS) followed by on-resin RCM.[20][21]

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Fmoc-SPPS Cycle (Chain Elongation):

-

Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

-

Coupling: Couple the next Fmoc-protected amino acid (including the non-natural olefin-bearing amino acids at desired positions) using a coupling agent like HBTU/HOBt and a base like DIEA in DMF. Allow to react for 1-2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.

-

-

On-Resin Ring-Closing Metathesis (RCM): [3][20]

-

Wash the peptide-resin extensively with DCM.

-

Prepare a 5-10 mM solution of 1st Generation Grubbs' Catalyst in 1,2-dichloroethane (DCE).

-

Add the catalyst solution to the resin and agitate under a nitrogen atmosphere for 2 hours at room temperature.

-

Filter off the catalyst solution and wash the resin with DCE.

-

Repeat the catalyst treatment one more time to ensure complete cyclization.

-

Wash the resin thoroughly with DCE (3x), DMF (3x), and DCM (3x).

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and air dry.

-

Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the mass and purity of the final product by mass spectrometry.

-

Protocol: Characterization of Alpha-Helicity by Circular Dichroism (CD)

CD spectroscopy is the standard method for assessing the secondary structure and confirming the alpha-helical content of stapled peptides.[18][22][23]

-

Sample Preparation:

-

Dissolve the purified, lyophilized peptide in a suitable CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high absorbance below 200 nm.

-

Determine the precise peptide concentration using a quantitative amino acid analysis or by absorbance of aromatic residues if present. Accurate concentration is critical for calculating molar ellipticity.

-

-

Instrument Setup:

-

Use a calibrated CD spectrophotometer.

-

Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans for better signal-to-noise).

-

Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the spectrum of the peptide sample.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (CD signal in mdeg * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.

-

Analyze the resulting spectrum. A characteristic alpha-helical spectrum shows double minima at approximately 222 nm and 208 nm, and a strong maximum around 192 nm.

-

Estimate the percentage of alpha-helicity using deconvolution algorithms or the mean residue ellipticity at 222 nm.

-

Protocol: Determination of Target Binding Affinity by Fluorescence Polarization (FP)